4-Phenoxy-benzenepropanamine

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenoxy-benzenepropanamine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-phenoxybenzaldehyde and 3-bromopropanamine.

Reaction: The 4-phenoxybenzaldehyde undergoes a condensation reaction with 3-bromopropanamine in the presence of a base such as sodium hydroxide.

Reduction: The resulting imine intermediate is then reduced using a reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions: 4-Phenoxy-benzenepropanamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable catalyst.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenoxy derivatives.

科学研究应用

4-Phenoxy-benzenepropanamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological disorders.

Industry: The compound is utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 4-Phenoxy-benzenepropanamine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The phenoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired therapeutic effects.

相似化合物的比较

Nisoxetine: (±)-γ-(2-Methoxyphenoxy)-N-methyl-benzenepropanamine, used as a norepinephrine reuptake inhibitor.

Atomoxetine: ®-N-Methyl-γ-(2-methylphenoxy)benzenepropanamine, used for the treatment of attention deficit hyperactivity disorder.

Uniqueness: 4-Phenoxy-benzenepropanamine is unique due to its specific structural features, such as the phenoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacological profiles and applications, making it a valuable compound for further research and development.

生物活性

4-Phenoxy-benzenepropanamine, also known as fluoxetine, is a compound recognized primarily for its role as a selective serotonin reuptake inhibitor (SSRI). It has been extensively studied for its pharmacological properties, particularly in the treatment of depression and anxiety disorders. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacokinetics, and therapeutic applications.

The primary mechanism of action for this compound involves the inhibition of serotonin reuptake in the brain. By blocking the serotonin transporter (SERT), fluoxetine increases the availability of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. This mechanism underlies its efficacy in treating mood disorders.

Binding Affinity

Fluoxetine exhibits a high binding affinity for SERT, which is critical for its antidepressant effects. Studies have shown that fluoxetine binds to SERT with a Ki value in the low nanomolar range, indicating potent inhibitory activity.

Interaction with Other Receptors

In addition to its primary action on SERT, fluoxetine also interacts with various other receptors:

- Norepinephrine Transporter (NET) : While less potent than on SERT, fluoxetine can inhibit NET, contributing to its overall therapeutic profile.

- 5-HT2C Receptors : Fluoxetine has been shown to antagonize 5-HT2C receptors, which may play a role in its effects on mood and anxiety.

Pharmacokinetics

Fluoxetine is characterized by a long half-life, typically ranging from 1 to 3 days for the parent compound and up to 10 days for its active metabolite, norfluoxetine. This extended half-life allows for once-daily dosing, which is advantageous for patient compliance.

Absorption and Distribution

- Bioavailability : Fluoxetine has an oral bioavailability of approximately 80%.

- Volume of Distribution : The volume of distribution is around 20 L/kg, indicating extensive tissue binding.

- Metabolism : It is primarily metabolized by cytochrome P450 enzymes (CYP2D6), leading to several metabolites with varying pharmacological activities .

Elimination

Fluoxetine and its metabolites are excreted mainly via urine. The renal clearance rate varies significantly among individuals due to genetic polymorphisms affecting CYP2D6 activity.

Antidepressant Effects

Clinical studies have demonstrated that fluoxetine effectively reduces symptoms of major depressive disorder (MDD) and is often preferred due to its favorable side effect profile compared to older antidepressants like tricyclics.

Case Study: Efficacy in Depression

A randomized controlled trial involving over 300 participants showed that fluoxetine significantly improved depression scores compared to placebo after 12 weeks of treatment. The study reported a response rate of approximately 60% in those treated with fluoxetine versus 30% in the placebo group.

Anti-Anxiety Properties

Fluoxetine has also been investigated for its anxiolytic effects. Research indicates that it can reduce symptoms of generalized anxiety disorder (GAD) and panic disorder.

Case Study: Anxiety Disorders

In a cohort study involving patients with GAD, fluoxetine treatment resulted in significant reductions in anxiety scores measured by standardized scales over an 8-week period .

Other Therapeutic Applications

Beyond depression and anxiety, fluoxetine has been studied for various other conditions:

- Obsessive-Compulsive Disorder (OCD) : Fluoxetine is effective in reducing compulsive behaviors.

- Bulimia Nervosa : It has shown efficacy in decreasing binge-eating episodes and purging behaviors.

- Premenstrual Dysphoric Disorder (PMDD) : Fluoxetine is indicated for treating severe PMDD symptoms.

Comparison with Similar Compounds

| Compound Name | Mechanism of Action | Indications | Key Differences |

|---|---|---|---|

| Fluoxetine | SSRI | MDD, GAD, OCD | Long half-life; fewer side effects |

| Sertraline | SSRI | MDD, OCD | More potent on SERT; shorter half-life |

| Paroxetine | SSRI | MDD, GAD | Higher incidence of withdrawal symptoms |

属性

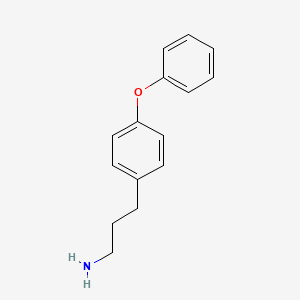

IUPAC Name |

3-(4-phenoxyphenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c16-12-4-5-13-8-10-15(11-9-13)17-14-6-2-1-3-7-14/h1-3,6-11H,4-5,12,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLBPIZMPUOCNRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)CCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。